N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan
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Overview
Description
N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan is a synthetic compound that combines a thiazole ring with a tryptophan moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with L-Tryptophan: The acetylated thiazole is coupled with L-tryptophan using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the thiazole formation and acetylation steps, as well as large-scale coupling reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The acetyl group can be substituted with other acyl groups using appropriate acylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typically used.
Major Products
Oxidation: Formation of a hydroxylated phenyl-thiazole derivative.
Reduction: Formation of a dihydrothiazole-tryptophan derivative.
Substitution: Formation of various acylated tryptophan derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, as well as to study enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan involves its interaction with specific molecular targets. The thiazole ring and tryptophan moiety can bind to proteins and enzymes, potentially inhibiting their activity or altering their function. This compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: Similar in structure but lacks the thiazole ring.
Thiazole-tryptophan derivatives: Compounds that contain both thiazole and tryptophan moieties but differ in the substituents on the thiazole ring.
Uniqueness
N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan is unique due to the presence of both a methoxy-substituted phenyl-thiazole ring and an acetylated tryptophan. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21N3O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C23H21N3O4S/c1-30-17-6-4-5-14(9-17)22-25-16(13-31-22)11-21(27)26-20(23(28)29)10-15-12-24-19-8-3-2-7-18(15)19/h2-9,12-13,20,24H,10-11H2,1H3,(H,26,27)(H,28,29)/t20-/m0/s1 |
InChI Key |
QXZVNRAIXNWVPT-FQEVSTJZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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